molecular formula C20H17NO2 B269433 N-(4-phenoxyphenyl)-2-phenylacetamide

N-(4-phenoxyphenyl)-2-phenylacetamide

Cat. No.: B269433
M. Wt: 303.4 g/mol
InChI Key: BGYIJKUTMNNWAK-UHFFFAOYSA-N
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Description

N-(4-Phenoxyphenyl)-2-phenylacetamide is a substituted 2-phenylacetamide derivative characterized by a phenoxy group attached to the para position of the N-aryl ring. 2-Phenylacetamides are recognized for their versatility in organic synthesis and medicinal chemistry, exhibiting anticonvulsant, anticancer, and insecticidal properties depending on substituent patterns . The phenoxy substituent in this compound introduces steric and electronic effects that may influence its reactivity and pharmacological profile, warranting comparative analysis with related derivatives.

Properties

Molecular Formula

C20H17NO2

Molecular Weight

303.4 g/mol

IUPAC Name

N-(4-phenoxyphenyl)-2-phenylacetamide

InChI

InChI=1S/C20H17NO2/c22-20(15-16-7-3-1-4-8-16)21-17-11-13-19(14-12-17)23-18-9-5-2-6-10-18/h1-14H,15H2,(H,21,22)

InChI Key

BGYIJKUTMNNWAK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Substituent Effects on Benzylation Reactions

Compound Name Substituent Electronic Effect N/O Product Ratio Reaction Mechanism
N-(4-Nitrophenyl)-2-phenylacetamide (NPA) -NO₂ Strong EWG* 1.16–9.30 Interfacial
N-(4-Chlorophenyl)-2-phenylacetamide (CPA) -Cl Moderate EWG Higher selectivity Phase-transfer catalysis
N-(4-Methylphenyl)-2-phenylacetamide (MPA) -CH₃ EDG** Not reported Extraction mechanism
N-(4-Methoxyphenyl)-2-phenylacetamide (MetPA) -OCH₃ Strong EDG Not reported Extraction mechanism

EWG = Electron-Withdrawing Group; *EDG = Electron-Donating Group

  • Electron-Withdrawing Groups (EWGs): The nitro group in NPA reduces nucleophilicity at the amide nitrogen, leading to competitive O-alkylation and even C-alkylation products. The N/O ratio ranges from 1.16 to 9.30, indicating substantial O-alkylation under phase-transfer conditions .
  • Electron-Donating Groups (EDGs): Methyl and methoxy substituents (MPA, MetPA) enhance nitrogen nucleophilicity, favoring exclusive N-alkylation via the extraction mechanism .

Mechanistic Divergences

  • Phase-Transfer Catalysis (PTC): Reactions involving EWGs (e.g., NPA) proceed via the interfacial mechanism, where ion pairs react at the phase boundary. In contrast, EDGs (e.g., MPA, MetPA) follow the extraction mechanism, where catalysts transfer reactants into the organic phase .
  • Steric Considerations: Bulky substituents like phenoxy may hinder alkylation at the nitrogen center, though this remains untested in the provided evidence.

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